molecular formula C18H21NO3S2 B11686388 (5Z)-3-cyclohexyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-cyclohexyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11686388
M. Wt: 363.5 g/mol
InChI Key: KWBULPJBEKNOSW-WJDWOHSUSA-N
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Description

(5Z)-3-cyclohexyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethoxyphenyl group, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of cyclohexylamine with 3,4-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the correct isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols; often in the presence of catalysts or under reflux conditions.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of signaling cascades, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives

Uniqueness

Compared to similar compounds, (5Z)-3-cyclohexyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which imparts specific chemical reactivity and biological activity

Properties

Molecular Formula

C18H21NO3S2

Molecular Weight

363.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H21NO3S2/c1-21-14-9-8-12(10-15(14)22-2)11-16-17(20)19(18(23)24-16)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3/b16-11-

InChI Key

KWBULPJBEKNOSW-WJDWOHSUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3)OC

Origin of Product

United States

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